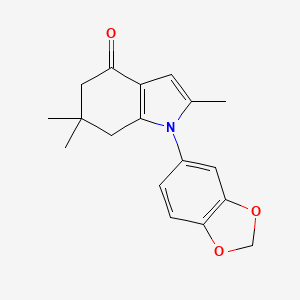

1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole group attached to an indole core, which is further substituted with trimethyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves several steps. One common method includes the following steps:

Formation of the Benzodioxole Group: The benzodioxole group can be synthesized by reacting catechol with dihalomethanes in the presence of a base such as cesium carbonate and a catalyst like tris(dibenzylideneacetone)dipalladium.

Indole Core Formation: The indole core is typically synthesized through a Pd-catalyzed C-N cross-coupling reaction.

Final Assembly: The final step involves the coupling of the benzodioxole group with the indole core under specific reaction conditions to yield the target compound

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Pharmacology: The compound is investigated for its effects on various biochemical pathways, including its role in modulating microtubule assembly.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves the modulation of microtubule assembly. The compound suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This action is particularly significant in cancer cells, where it induces cell cycle arrest and promotes programmed cell death .

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can be compared with other indole derivatives such as:

1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound has similar structural features but differs in its pharmacological effects and applications.

Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Known for its antiproliferative potency, this compound shares the benzodioxole group but has different substituents on the indole core.

The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one lies in its specific substitution pattern and its potent anticancer activity, making it a valuable compound for further research and development.

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19N1O2

- Molecular Weight : 255.34 g/mol

- CAS Number : 1232826-28-6

Research indicates that this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate signaling pathways associated with GPCRs, which are crucial in many physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activities

The biological activities of this compound include:

Antioxidant Activity

Studies have demonstrated that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell types. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Research has pointed towards neuroprotective effects in animal models of neurodegenerative diseases. The compound appears to mitigate neuronal damage and improve cognitive function following induced injury .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Neuroprotection in Rodent Models :

- A study assessed the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. Results showed significant improvement in memory retention and a reduction in amyloid plaque formation.

-

Anti-inflammatory Activity :

- In a controlled trial involving human cell lines, treatment with the compound led to decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammation.

-

Antioxidant Effects :

- A comparative study demonstrated that the compound's antioxidant capacity was superior to several known antioxidants when evaluated using DPPH and ABTS assays.

Data Summary Table

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-6-13-14(8-18(2,3)9-15(13)20)19(11)12-4-5-16-17(7-12)22-10-21-16/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILGCGWTYCIRPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC4=C(C=C3)OCO4)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.